D-Alanin Sofosbuvir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

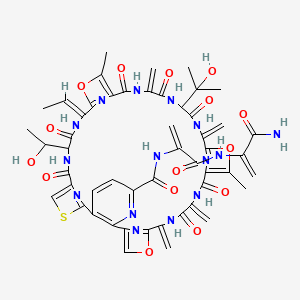

D-Alanine Sofosbuvir is a compound that combines the properties of D-Alanine, an amino acid, with Sofosbuvir, a nucleotide analog used as an antiviral agent. Sofosbuvir is primarily known for its efficacy in treating hepatitis C virus (HCV) infections. The combination of D-Alanine with Sofosbuvir aims to enhance the pharmacokinetic properties and therapeutic efficacy of the antiviral agent.

Wissenschaftliche Forschungsanwendungen

D-Alanine Sofosbuvir has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

D-Alanine Sofosbuvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor, which specifically inhibits HCV NS5B . As a prodrug nucleotide analog, Sofosbuvir is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . This results in the inhibition of the RNA-dependent RNA polymerase, thereby disrupting the replication of the HCV RNA .

Biochemical Pathways

The biochemical pathway affected by Sofosbuvir involves the synthesis of HCV RNA. By acting as a defective substrate for the NS5B RNA-dependent RNA polymerase, Sofosbuvir disrupts the replication of the HCV RNA . This leads to a decrease in the viral load and helps in the treatment of HCV infections .

Pharmacokinetics

Sofosbuvir exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . The primary analyte of interest for clinical pharmacology studies is GS-331007, the inactive, renally eliminated metabolite of Sofosbuvir . This metabolite accounts for >90% of systemic drug-related material exposure . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The molecular effect of Sofosbuvir’s action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, leading to the disruption of HCV RNA replication . On a cellular level, this results in a decrease in the viral load, thereby aiding in the treatment of HCV infections .

Action Environment

The action of Sofosbuvir can be influenced by environmental factors such as the presence of other medications. For instance, potent inducers of intestinal P-glycoprotein may lower the exposure to Sofosbuvir . Furthermore, the efficacy of Sofosbuvir can vary depending on the genotype of the HCV . Despite these factors, Sofosbuvir has shown remarkable efficacy for a broad range of viral genotypes, along with high tolerability .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

D-Alanine Sofosbuvir, like its parent compound Sofosbuvir, is likely to interact with various enzymes and proteins in the body. Sofosbuvir is known to be a potent inhibitor of the HCV NS5B polymerase , an enzyme crucial for the replication of the HCV. It is plausible that D-Alanine Sofosbuvir may exhibit similar interactions with this enzyme or other biomolecules.

Cellular Effects

Sofosbuvir has been shown to have significant effects on various types of cells, particularly those infected with HCV . It is reasonable to hypothesize that D-Alanine Sofosbuvir may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Sofosbuvir is metabolized into its active form, GS-461203, which acts as a defective substrate for the HCV NS5B polymerase, thereby inhibiting viral replication . It is possible that D-Alanine Sofosbuvir may have a similar mechanism of action.

Dosage Effects in Animal Models

The effects of varying dosages of D-Alanine Sofosbuvir in animal models have not been reported. Studies on Sofosbuvir have shown its effectiveness in treating HCV infection in various animal models .

Metabolic Pathways

Sofosbuvir is known to undergo several metabolic steps to form its active triphosphate form, GS-461203 .

Transport and Distribution

Sofosbuvir is known to be transported and distributed within cells and tissues, particularly in the liver .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine Sofosbuvir involves several key steps, including the preparation of the nucleotide analog and its subsequent conjugation with D-Alanine. The synthetic route typically includes:

Nucleoside Synthesis:

Phosphoramidate Synthesis: The nucleoside is then converted into a phosphoramidate prodrug, which enhances its bioavailability.

Conjugation with D-Alanine: The final step involves the conjugation of the phosphoramidate with D-Alanine under specific reaction conditions to ensure the stability and efficacy of the compound.

Industrial Production Methods: Industrial production of D-Alanine Sofosbuvir involves optimizing the synthetic route to ensure high yield and purity. This includes:

Stereoselective Synthesis: Employing stereoselective methods to obtain the desired isomer without the need for intermediate separation.

Cost-Effective Production: Reducing production costs by streamlining the synthesis process and minimizing the use of expensive reagents.

Analyse Chemischer Reaktionen

Types of Reactions: D-Alanine Sofosbuvir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in the synthesis.

Nucleophiles: Nucleophiles like sodium azide and thiols are used in substitution reactions.

Major Products: The major products formed from these reactions include various intermediates that are subsequently converted into the final D-Alanine Sofosbuvir compound .

Vergleich Mit ähnlichen Verbindungen

Ledipasvir: Another antiviral agent used in combination with Sofosbuvir for the treatment of hepatitis C.

Velpatasvir: A direct-acting antiviral agent that targets the NS5A protein of the hepatitis C virus.

Daclatasvir: An inhibitor of the NS5A replication complex of the hepatitis C virus.

Uniqueness: D-Alanine Sofosbuvir is unique due to its combination of an amino acid with a nucleotide analog, which enhances its pharmacokinetic properties and therapeutic efficacy. This combination allows for improved bioavailability and a higher barrier to resistance compared to other antiviral agents .

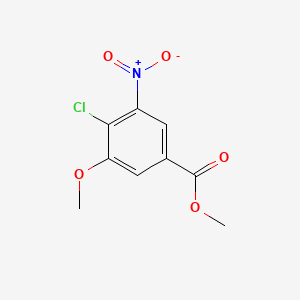

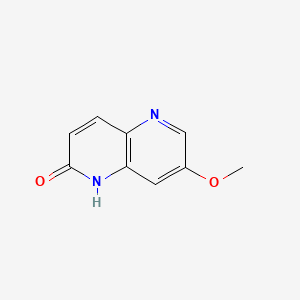

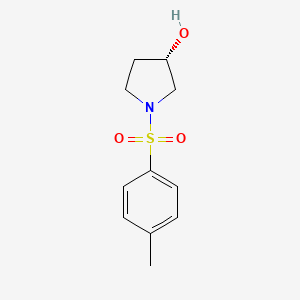

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of D-Alanine Sofosbuvir involves a series of chemical reactions to obtain the final product. The main steps include the synthesis of D-Alanine, the synthesis of the nucleotide analog Sofosbuvir, and the coupling of D-Alanine and Sofosbuvir to obtain the final product, D-Alanine Sofosbuvir.", "Starting Materials": [ "Benzyl Chloride", "Ethyl Acetate", "Sodium Borohydride", "L-Alanine", "Methanol", "Sodium Hydroxide", "Triethylamine", "Diethyl Malonate", "Hydrochloric Acid", "Sodium Nitrite", "Sodium Azide", "Copper(II) Sulfate", "Sodium Carbonate", "Phosphorus Oxychloride", "Diisopropylethylamine", "Phenylboronic Acid", "4-Bromo-1-butanol", "Sodium Hydride", "Ethyl Chloroformate", "Triphenylphosphine", "Sofosbuvir Intermediate" ], "Reaction": [ "Synthesis of D-Alanine:", "- L-Alanine is treated with benzyl chloride and triethylamine in ethyl acetate to obtain benzyl L-alanine.", "- Benzyl L-alanine is then treated with sodium borohydride in methanol to obtain D-Alanine.", "Synthesis of Sofosbuvir:", "- Diethyl malonate is treated with phosphorus oxychloride and diisopropylethylamine to obtain the corresponding acid chloride.", "- The acid chloride is then treated with phenylboronic acid in the presence of copper(II) sulfate and sodium carbonate to obtain the corresponding boronic acid derivative.", "- 4-Bromo-1-butanol is treated with sodium hydride in DMF to obtain the corresponding bromide.", "- The bromide is then treated with the boronic acid derivative in the presence of palladium catalyst to obtain Sofosbuvir intermediate.", "- The Sofosbuvir intermediate is then treated with sodium azide in DMF to obtain Sofosbuvir.", "Coupling of D-Alanine and Sofosbuvir:", "- D-Alanine is coupled with Sofosbuvir using ethyl chloroformate and triphenylphosphine in the presence of triethylamine to obtain D-Alanine Sofosbuvir." ] } | |

CAS-Nummer |

1064684-71-4 |

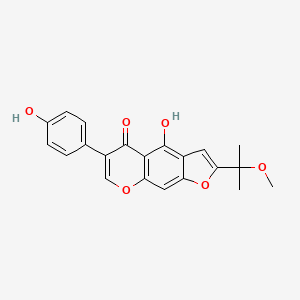

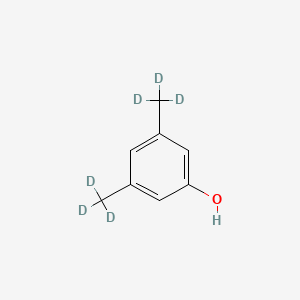

Molekularformel |

C22H29FN3O9P |

Molekulargewicht |

529.458 |

IUPAC-Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1 |

InChI-Schlüssel |

TTZHDVOVKQGIBA-SGUBORNDSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)